2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid
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Overview
Description
2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxynaphthalene moiety attached to a benzofuran ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid typically involves the condensation of 4-methoxynaphthalene with benzofuran-3-carboxylic acid under specific reaction conditions. One common method involves the use of trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA) as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit anticancer activity by inhibiting tubulin polymerization.
2-(4-Methoxynaphthalen-1-yl)acetic acid: Similar in structure but lacks the benzofuran ring, leading to different chemical properties.
3-Methoxynaphthalen-2-yl-2-boronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different chemical reactions.
Uniqueness
2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is unique due to its combined benzofuran and methoxynaphthalene structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research, distinguishing it from other similar compounds.
Properties
CAS No. |
61639-38-1 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C20H14O4/c1-23-16-11-10-14(12-6-2-3-7-13(12)16)19-18(20(21)22)15-8-4-5-9-17(15)24-19/h2-11H,1H3,(H,21,22) |
InChI Key |
FTYJAMLFRLWFHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4O3)C(=O)O |
Origin of Product |
United States |
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